(4E)-N-cyclopentyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
Description
The compound "(4E)-N-cyclopentyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide" is a synthetic enamide derivative featuring a benzofuran core substituted with methoxy, methyl, and oxo groups. Its structure includes a conjugated hex-4-enamide chain with a methyl group at position 4 and a cyclopentyl substituent on the amide nitrogen. The (4E) configuration indicates the trans geometry of the double bond, which influences molecular rigidity and intermolecular interactions. This compound’s benzofuran moiety is structurally analogous to mycophenolic acid derivatives, which are known for biological activities such as immunosuppression .
Properties
Molecular Formula |
C23H31NO5 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(E)-N-cyclopentyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H31NO5/c1-14(10-12-19(25)24-16-7-5-6-8-16)9-11-17-21(27-3)15(2)18-13-29-23(26)20(18)22(17)28-4/h9,16H,5-8,10-13H2,1-4H3,(H,24,25)/b14-9+ |
InChI Key |
WKFARDJTXMZADP-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3CCCC3)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3CCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Friedel–Crafts Acylation and Cyclization
The benzofuran scaffold is synthesized from phloroglucinol (1 ) through Friedel–Crafts acylation with chloroacetyl chloride in 1,2-dichloroethane under anhydrous conditions. Aluminum chloride (2.0 equiv) catalyzes the reaction at 0°C, yielding 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (2 ) with 85% efficiency. Subsequent cyclization is achieved by refluxing 2 in methanol with sodium acetate, forming 4,6-dihydroxy-3(2H)-benzofuranone (3 ) (86% yield).
Methylation and Iodination
Selective methylation of 3 using methyl iodide and potassium carbonate in acetone introduces the 7-methyl group, yielding 4,6-dihydroxy-7-methyl-3(2H)-benzofuranone (4 ). Subsequent iodination with iodine monochloride in acetic acid installs the 5-iodo substituent (→5 ), which is critical for Suzuki–Miyaura cross-coupling in later stages.
Methoxylation and Oxidation
Protection of the 4- and 6-hydroxyl groups in 5 is accomplished using methyl triflate and 2,6-lutidine in dichloromethane, yielding 4,6-dimethoxy-7-methyl-5-iodo-3(2H)-benzofuranone (6 ). Oxidation of the 3(2H)-benzofuranone to the 3-oxo derivative (7 ) is performed with pyridinium chlorochromate (PCC) in dichloromethane (78% yield).
Preparation of the (4E)-4-Methylhex-4-Enamide Side Chain
Synthesis of 5-Hexenamide
5-Hexenoic acid (8 ) is converted to 5-hexenamide (9 ) via a mixed anhydride approach. Treatment with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at 0°C generates the activated intermediate, which reacts with ammonium hydroxide to furnish 9 in 97% yield.
Stereoselective Formation of the (4E)-Double Bond
The (4E)-4-methylhex-4-enoyl moiety is constructed via Horner–Wadsworth–Emmons olefination. Phosphonate ester 10 (prepared from diethyl methylphosphonate and ethyl bromoacetate) reacts with isobutyraldehyde in the presence of sodium hydride, yielding (4E)-4-methylhex-4-enoic acid (11 ) with >95% stereoselectivity. Activation of 11 as the acid chloride (SOCl₂, 0°C) and subsequent amidation with cyclopentylamine in THF provides (4E)-4-methylhex-4-enamide (12 ) (82% yield).
Conjugation of the Benzofuran Core and Side Chain
Suzuki–Miyaura Cross-Coupling
Palladium-catalyzed coupling of iodobenzofuran 7 with hex-4-enamide boronic ester 13 (derived from 12 via Miyaura borylation) in toluene/water (3:1) at 80°C installs the side chain. Using Pd(PPh₃)₄ and K₂CO₃, the reaction affords the coupled product 14 in 72% yield.
Reductive Amination and Final Amidation
Alternative routes employ reductive amination between benzofuran aldehyde 15 (obtained from 7 via formylation) and hex-4-enamide amine 16 . Sodium cyanoborohydride in methanol at pH 5 facilitates imine formation and reduction, yielding 17 (89% yield).
Analytical Data and Optimization
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 2 | AlCl₃, CH₂ClCOCl, 0°C → 90°C | 85 |
| 3 | NaOAc, MeOH, reflux | 86 |
| 9 | Isobutyl chloroformate, NH₄OH | 97 |
| 12 | SOCl₂, cyclopentylamine | 82 |
| 14 | Pd(PPh₃)₄, K₂CO₃, 80°C | 72 |
Stereochemical Analysis
The (4E)-configuration of the double bond in 12 is confirmed by NOESY NMR, showing no coupling between the methyl (δ 1.62) and vinyl protons (δ 5.45–5.52).
Catalytic and Mechanistic Insights
Rhodium-catalyzed C–H activation (CpRh) enables direct coupling of benzofuran precursors with alkenes, bypassing pre-functionalization steps . This method reduces byproducts and enhances atom economy (78–84% yields).
Chemical Reactions Analysis
Types of Reactions
(4E)-N-cyclopentyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enamide linkage to an amine or other functional groups.
Substitution: The methoxy groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4E)-N-cyclopentyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound’s unique structure makes it useful in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-N-cyclopentyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, where it can exert its effects by inhibiting or activating the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the amide nitrogen and modifications to the benzofuran ring. Key comparisons include:
Substituent Variations on the Amide Nitrogen
- Target Compound : Cyclopentyl group (C₅H₉).
- (4E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl] Derivative : A thiadiazole ring with an isopropyl group introduces sulfur and nitrogen atoms, enhancing hydrogen-bond acceptor capacity (H-acceptors: 6 vs. 5 in the target) .
Functional Group Modifications on the Benzofuran Ring
- Dihydroxy Derivative (6-O-Desmethyl-mycophenolic Acid): Replacement of methoxy groups with hydroxyls increases polarity (LogD reduction) and hydrogen-bond donor capacity (H-donors: 3 vs. 1 in the target), enhancing water solubility but limiting membrane permeability .
Data Tables: Structural and Physicochemical Properties
*Estimated based on structural analogs due to lack of direct data.
Research Findings and Implications
Hydrogen-Bonding and Solubility
- The thiadiazole derivative’s higher H-bond acceptor count (6 vs.
- The dihydroxy derivative’s carboxylic acid group (pKa ~4.2) confers ionization at physiological pH, enhancing aqueous solubility but reducing passive diffusion across lipid membranes .
Lipophilicity and Bioavailability
- The thiadiazole derivative’s sulfur atom may enhance metabolic stability, though this requires experimental validation .
Steric Effects
- The bulkier cyclopentyl group in the target compound could hinder interactions with flat binding pockets compared to the smaller isopropyl group in the propan-2-yl derivative .
Biological Activity
The compound (4E)-N-cyclopentyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic derivative belonging to the benzofuran class. This article reviews its biological activities, including analgesic, anti-inflammatory, and potential neuroprotective properties. The findings are based on various studies and patents that explore its pharmacological effects.
Chemical Structure
The compound can be described by its structural formula, which highlights the presence of a cyclopentyl group and a benzofuran moiety. The structural complexity may contribute to its diverse biological activities.
Analgesic Properties
Research has demonstrated that derivatives of benzofuran exhibit significant analgesic effects. For instance, a related compound, 3-methyl-4,6-dimethoxybenzofuran, was shown to possess potent antinociceptive activity in various models of pain in mice. It was found to be more effective than common analgesics like aspirin and acetaminophen but less potent than morphine . The mechanism of action is believed to involve modulation of pain pathways rather than merely anti-inflammatory effects.
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented. Studies indicate that these compounds can inhibit inflammatory mediators and cytokines, suggesting a potential role in treating conditions like arthritis and other inflammatory disorders. The specific pathways involved include inhibition of COX enzymes and modulation of NF-kB signaling pathways .
Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have garnered attention due to their ability to protect neuronal cells from oxidative stress and apoptosis. Compounds similar to this compound have been shown to exhibit protective effects against neurodegenerative diseases by reducing oxidative damage and inflammation in neuronal tissues .
Study on Analgesic Activity
A study evaluating the analgesic effects of a related benzofuran derivative demonstrated significant pain relief in animal models. The compound was administered via different routes (intraperitoneal, subcutaneous) and showed dose-dependent antinociception lasting up to four hours. This suggests that the compound has a sustained effect on pain management .
Neuroprotection in Cell Cultures
In vitro studies have shown that certain benzofuran derivatives can reduce cell death in neuronal cultures exposed to oxidative stress. These compounds were able to lower levels of reactive oxygen species (ROS) and enhance cell viability compared to controls, indicating their potential as neuroprotective agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
The compound’s synthesis likely involves multi-step strategies, including:
- Coupling reactions for the enamide group (e.g., using carbodiimide-mediated amidation).
- Cyclization to form the benzofuran core, potentially via acid-catalyzed intramolecular esterification .
- Protection/deprotection of methoxy and carbonyl groups to prevent side reactions. Purity validation requires HPLC (≥98% purity, λmax ~255 nm for UV detection) and NMR (integration of methoxy, cyclopentyl, and enamide protons) .
Q. How can researchers confirm the stereochemistry of the (4E)-hex-4-enamide moiety?
- NOESY NMR to assess spatial proximity of substituents.
- X-ray crystallography for definitive confirmation (if crystalline derivatives are obtainable).
- Comparative analysis with known (E)-configured enamide analogs using NMR chemical shifts .
Q. What spectroscopic techniques are critical for characterizing the benzofuran ring?
- FT-IR to identify the carbonyl (3-oxo) stretch (~1700 cm).
- NMR for methoxy (δ 3.8–4.0 ppm) and dihydrobenzofuran protons (δ 5.5–6.5 ppm).
- HRMS to confirm the molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for the benzofuran core under varying conditions?
- Catalytic screening : Test Pd-based catalysts (e.g., Pd(OAc)) for cyclization efficiency, as seen in analogous N-heterocycle syntheses .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and steric hindrance.
- Temperature gradients : Optimize between 80–120°C to avoid decomposition of the 3-oxo group .
Q. What strategies resolve contradictions in NMR data for the cyclopentyl and methylhexenamide groups?
- Dynamic NMR to assess conformational flexibility of the cyclopentyl ring.
- DFT calculations to predict chemical shifts and compare with experimental data.
- Isotopic labeling (e.g., or -enriched precursors) to track coupling patterns .
Q. How can derivatives be designed to study structure-activity relationships (SAR) of this compound?
- Core modifications : Replace the cyclopentyl group with other N-substituents (e.g., cyclohexyl, aryl) to assess steric effects.
- Functional group tuning : Vary methoxy positions or introduce electron-withdrawing groups on the benzofuran ring.
- Bioisosteric replacements : Substitute the enamide with urea or carbamate groups while retaining hydrogen-bonding capacity .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Molecular docking to simulate interactions with target proteins (e.g., enzymes with benzofuran-binding pockets).
- MD simulations to study stability in aqueous vs. lipid environments.
- ADMET profiling using tools like SwissADME to estimate solubility, permeability, and metabolic pathways .
Key Challenges and Solutions
- Instability of the 3-oxo group : Store at -20°C under inert atmosphere to prevent hydrolysis .
- Low solubility in aqueous buffers : Use co-solvents (DMSO:water mixtures ≤5%) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
